4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride
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Overview
Description
4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S and a molecular weight of 241.74 g/mol . It is primarily used for research purposes and is known for its reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-ethoxy-4-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can also undergo oxidation reactions to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a piperidine derivative .
Scientific Research Applications
4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride include other sulfonyl chlorides such as:
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
This compound is unique due to its specific structure, which includes an ethoxy and methyl group on the piperidine ring. This structural uniqueness imparts specific reactivity and properties that differentiate it from other sulfonyl chlorides .
Properties
Molecular Formula |
C8H16ClNO3S |
---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
4-ethoxy-4-methylpiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-3-13-8(2)4-6-10(7-5-8)14(9,11)12/h3-7H2,1-2H3 |
InChI Key |
ZVBSQYHVBYXMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCN(CC1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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